molecular formula C11H9ClFNO2 B3223563 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride CAS No. 1219937-98-0

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride

Cat. No. B3223563
Key on ui cas rn: 1219937-98-0
M. Wt: 241.64 g/mol
InChI Key: JQWTVIFNRAALHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877776B2

Procedure details

The solution from the previous step containing 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride was added to a mixture of 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine (3.0 kg) and potassium carbonate (4.0 kg) in THF (27.0 kg) and water (13.0 kg) at a rate such that the batch temperature did not exceed 30° C. When the reaction was complete (in typically 10 minutes), water (74.0 kg) was added. The mixture was stirred at 15-30° C. for approximately 10 hours, which resulted in the precipitation of the product. The product was recovered by filtration, washed with a premade solution of THF (11.0 kg) and water (24.0 kg), and dried at approximately 65° C. under vacuum for approximately 12 hours to afford the title compound (free base, 5.0 kg). 1H NMR (400 MHz, d6-DMSO): δ 10.2 (s, 1H), 10.05 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.65 (m, 2H), 7.5 (s, 1H), 7.35 (s, 1H), 7.25 (m, 2H), 7.15 (m, 2H), 6.4 (s, 1H), 4.0 (d, 6H), 1.5 (s, 4H). LC/MS: M+H=502.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Two
Name
Quantity
13 kg
Type
reactant
Reaction Step Two
Name
Quantity
27 kg
Type
solvent
Reaction Step Two
Name
Quantity
74 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2([C:14](Cl)=[O:15])[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1.[CH3:17][O:18][C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][C:28]=1[O:29][CH3:30])[N:25]=[CH:24][CH:23]=[C:22]2[O:31][C:32]1[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][CH:33]=1.C(=O)([O-])[O-].[K+].[K+].O>C1COCC1>[CH3:17][O:18][C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][C:28]=1[O:29][CH3:30])[N:25]=[CH:24][CH:23]=[C:22]2[O:31][C:32]1[CH:33]=[CH:34][C:35]([NH:38][C:14]([C:11]2([C:9]([NH:8][C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)=[O:10])[CH2:13][CH2:12]2)=[O:15])=[CH:36][CH:37]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)Cl
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
Name
Quantity
4 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13 kg
Type
reactant
Smiles
O
Name
Quantity
27 kg
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
74 kg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 15-30° C. for approximately 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
CUSTOM
Type
CUSTOM
Details
in typically 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
which resulted in the precipitation of the product
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration
WASH
Type
WASH
Details
washed with a premade solution of THF (11.0 kg) and water (24.0 kg)
CUSTOM
Type
CUSTOM
Details
dried at approximately 65° C. under vacuum for approximately 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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